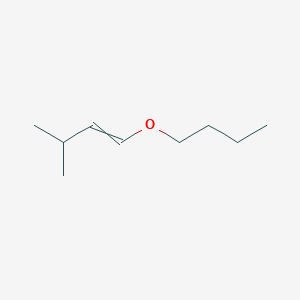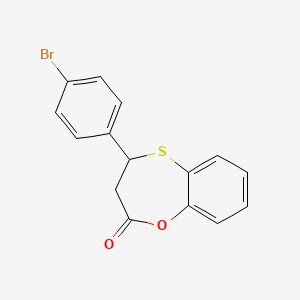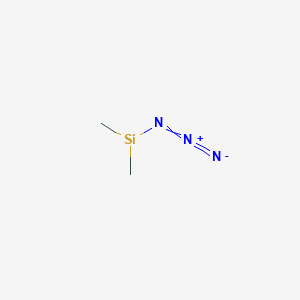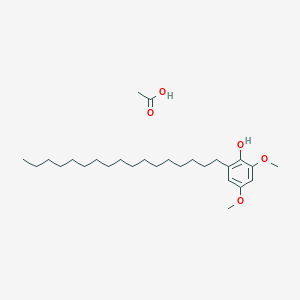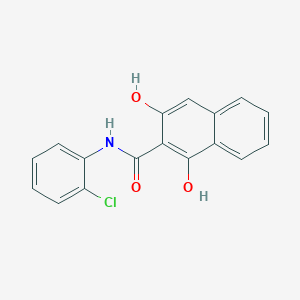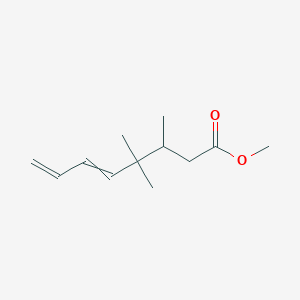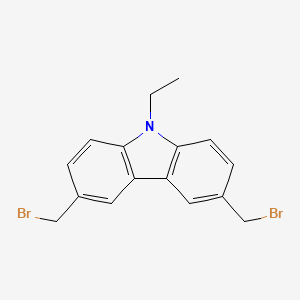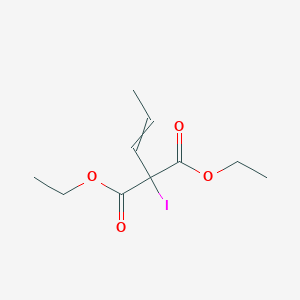![molecular formula C14H14O3S B12562622 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- CAS No. 173383-41-0](/img/structure/B12562622.png)
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring fused with a phenylthio group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- typically involves multi-step reactions. One common method starts with cyclohexanedione monoethylene ketal, which undergoes a reaction with trimethylsilyl trifluoromethanesulfonate and triethylamine in dichloromethane at -5 to 0°C for 2.5 hours. This is followed by the addition of palladium diacetate in acetonitrile, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on proteins or other biomolecules, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]dec-6-en-8-one: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
8-Ethynyl-1,4-dioxaspiro[4.5]decane: Contains an ethynyl group instead of a phenylthio group, leading to different reactivity and applications.
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol:
Uniqueness
1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)- is unique due to its combination of a spirocyclic structure and a phenylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
173383-41-0 |
|---|---|
Fórmula molecular |
C14H14O3S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
6-phenylsulfanyl-1,4-dioxaspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C14H14O3S/c15-11-6-7-14(16-8-9-17-14)13(10-11)18-12-4-2-1-3-5-12/h1-7,13H,8-10H2 |
Clave InChI |
UCZZXVCKCKYUEN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC(=O)CC2SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


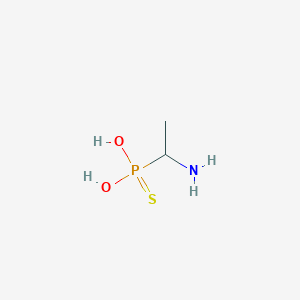

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
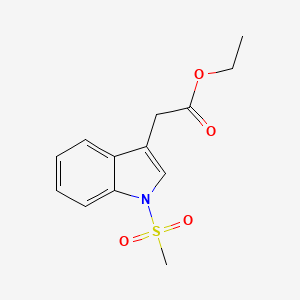
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
